![molecular formula C15H13CuN5O6 B12888156 [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is a complex copper compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a copper center coordinated with nitrato groups and a ligand derived from 6-methyl-2-pyridinyl and 1-isoquinolinamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper typically involves the reaction of copper nitrate with 3-(6-methyl-2-pyridinyl)-1-isoquinolinamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of lower oxidation state copper species.
Substitution: Ligand substitution reactions can occur, where the nitrato groups or the ligand can be replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions could produce copper(I) species. Ligand substitution reactions can result in a variety of new copper complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding copper coordination environments and reactivity.
Biology
The compound’s potential biological activity is of interest, particularly in the context of its interactions with biomolecules. Research may explore its use as a probe for studying copper’s role in biological systems or its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development studies.
Industry
In industry, this compound may find applications in materials science, such as in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper exerts its effects involves its interaction with molecular targets. The copper center can participate in redox reactions, influencing the activity of enzymes or other proteins. The ligand structure allows for specific binding interactions, which can modulate the activity of the compound in biological systems.
類似化合物との比較
Similar Compounds
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(chlorato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(sulfato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(acetato-O)copper
Uniqueness
What sets [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper apart from similar compounds is its specific coordination environment and the presence of nitrato groups
特性
分子式 |
C15H13CuN5O6 |
|---|---|
分子量 |
422.84 g/mol |
IUPAC名 |
copper;3-(6-methylpyridin-2-yl)isoquinolin-1-amine;dinitrate |
InChI |
InChI=1S/C15H13N3.Cu.2NO3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14;;2*2-1(3)4/h2-9H,1H3,(H2,16,18);;;/q;+2;2*-1 |
InChIキー |
SJFFYDXXPMOHTL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


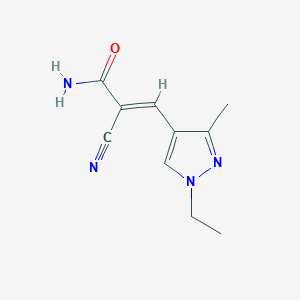
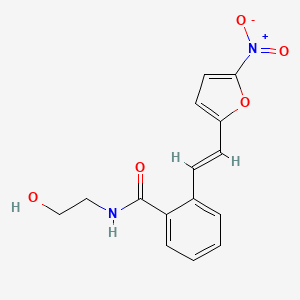

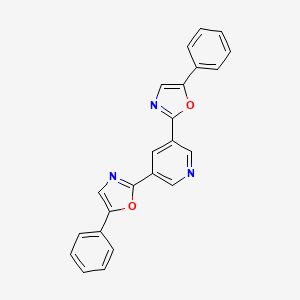
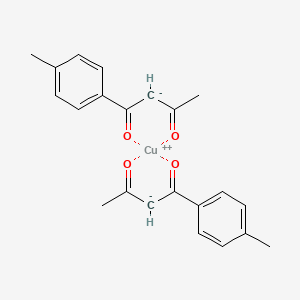
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
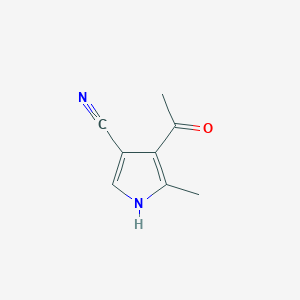
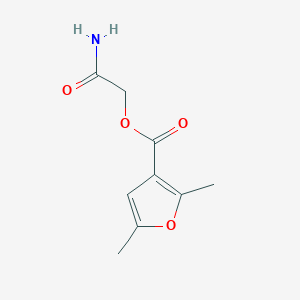

![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
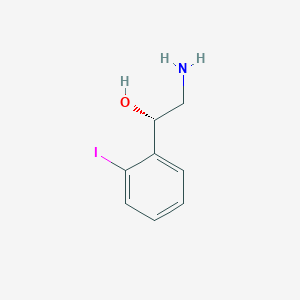

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
